molecular formula C14H25N B8749304 1-[4-(Tert-butyl)-1-cyclohexen-1-YL]pyrrolidine CAS No. 4147-00-6

1-[4-(Tert-butyl)-1-cyclohexen-1-YL]pyrrolidine

Cat. No. B8749304
CAS RN: 4147-00-6
M. Wt: 207.35 g/mol
InChI Key: PFFAIOJNQWNGQK-UHFFFAOYSA-N
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Patent
US09216966B2

Procedure details

A 50 mL round-bottomed flask containing 4-tert-butylcyclohexanone (6.01 gm) in anhydrous toluene (20 mL) was fitted with a Dean-Stark trap containing 3A molecular sieves, reflux condenser and a heating mantle. Pyrrolidine (6.00 mL) was added, and the solution heated to reflux for 18 hr. The solvent was evaporated and the crude product was used directly for the next reaction.
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[C:1]([CH:5]1[CH2:10][CH2:9][C:8]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
6.01 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was used directly for the next reaction

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1CC=C(CC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.